molecular formula C11H11NO3 B13675264 Methyl 7-methoxy-1H-indole-3-carboxylate

Methyl 7-methoxy-1H-indole-3-carboxylate

Cat. No.: B13675264
M. Wt: 205.21 g/mol
InChI Key: HCBRHMIPSNSTTL-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The use of microwave-assisted synthesis and palladium-catalyzed reactions are also explored for industrial applications to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-methoxy-1H-indole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 7-methoxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : Approximately 205.21 g/mol
  • Functional Groups : Methoxy group at the 7-position and a carboxylate group at the 3-position of the indole structure.

The presence of the methoxy group significantly influences the electronic properties of the compound, enhancing its reactivity and potential biological interactions.

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

Activity Type Description
Antioxidant Activity Investigated for its potential to neutralize free radicals, contributing to health supplements.
Anticancer Potential Shown to inhibit cancer cell proliferation in various studies, indicating promise as an anti-cancer agent.
Neuroprotective Effects Potential therapeutic applications in neurological disorders due to its ability to penetrate the blood-brain barrier.
Enzyme Inhibition Acts as an inhibitor for various enzymes, including acetylcholinesterase and tyrosinase.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Studies :
    • Research has shown that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It is being explored as a candidate for treating neurodegenerative diseases such as Alzheimer's.
  • Enzyme Inhibition :
    • Inhibitory effects on acetylcholinesterase were noted, indicating potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired. The methoxy group enhances binding affinity to the enzyme's active site.

Synthesis Methods

Several synthesis routes have been developed for this compound:

  • Stepwise Synthesis : Utilizing readily available starting materials, this method involves initial formation of the indole skeleton followed by methoxylation and carboxylation steps.
  • Regioselective Functionalization : Techniques have been explored to selectively introduce functional groups at specific positions on the indole ring, optimizing yield and purity.

Properties

IUPAC Name

methyl 7-methoxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-8(11(13)15-2)6-12-10(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRHMIPSNSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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